molecular formula C₁₆H₂₁FO₄ B1145176 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid CAS No. 953805-21-5

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid

Cat. No. B1145176
CAS RN: 953805-21-5
M. Wt: 296.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid involves intricate chemical reactions. For instance, butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives such as 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine have been synthesized and characterized using techniques such as FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Jebas et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds showcases a complex arrangement, as evidenced by their crystallization in various crystal systems and space groups, providing insights into the spatial arrangement and intermolecular interactions within the crystal lattice. The detailed crystallographic data reveal the dimensions and angles crucial for understanding the molecular conformation (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds within this chemical family participate in a range of chemical reactions, often facilitated by their functional groups. For instance, the presence of 1,3-dioxane rings and butyric acid moieties can lead to reactions such as hydrogen bonding, which plays a significant role in the formation of dimers and higher-order structures within the crystal packing, influencing their chemical reactivity and interaction with other molecules (Jebas et al., 2013).

Scientific Research Applications

Applications in Polymer Synthesis

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid and its derivatives have been utilized in the synthesis of various polymers. For instance, the synthesis of telechelic methyl methacrylate and styrene oligomers was achieved through the copolymerization of 4-fluorophenyl butadiene units, leading to oligomers with 4-fluorophenyl ketone end groups. This method was significant in polymer chemistry for creating materials with specific end functionalities (Dix, Ebdon, & Hodge, 1993).

In Crystal Structure Studies

The compound has also been a subject of study in crystallography. For example, butyrate derivatives and 1,3-dioxane derivatives, closely related to the chemical , were synthesized and their crystal structures characterized. These studies provide valuable insights into molecular arrangements and interactions, which are crucial for understanding material properties (Jebas et al., 2013).

In Organic Synthesis and Materials Science

In the realm of organic synthesis and materials science, the derivatives of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid have been synthesized and explored for their potential applications. For example, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from related compounds demonstrates the compound's relevance in creating drug precursors or ligands (Dotsenko et al., 2019). Furthermore, these derivatives have been utilized in the synthesis of oligophenylenevinylenes for use in plastic solar cells, highlighting the compound's significance in the development of new materials for renewable energy applications (Jørgensen & Krebs, 2005).

In Photophysical Studies

The compound and its derivatives have also been studied for their photophysical properties. For instance, investigations into the photophysics of a hemicyanine dye in dioxane-water mixtures and room temperature ionic liquids have provided valuable insights into photoisomerization and twisted intramolecular charge transfer processes, which are fundamental in the design of photonic and electronic materials (Seth et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known as it might not have been studied yet .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound are not clear as it might not have been extensively studied yet .

properties

IUPAC Name

4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBLXQUGAYIAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid

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